molecular formula C3H4ClF3O B2422516 2-(Chloromethoxy)-1,1,1-trifluoroethane CAS No. 21937-47-3

2-(Chloromethoxy)-1,1,1-trifluoroethane

Cat. No.: B2422516
CAS No.: 21937-47-3
M. Wt: 148.51
InChI Key: ROOXDWUGQRXXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethoxy)-1,1,1-trifluoroethane is an organic compound characterized by the presence of a chloromethoxy group attached to a trifluoroethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethoxy)-1,1,1-trifluoroethane typically involves the reaction of chloromethyl methyl ether with trifluoroethanol in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like sodium hydride to facilitate the reaction. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethoxy)-1,1,1-trifluoroethane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents. These reactions are often performed in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used under anhydrous conditions to prevent side reactions.

Major Products Formed

    Substitution Reactions: The major products include substituted ethers, amines, and thiols.

    Oxidation Reactions: The major products are aldehydes, ketones, and carboxylic acids.

    Reduction Reactions: The major products are alcohols and alkanes.

Scientific Research Applications

2-(Chloromethoxy)-1,1,1-trifluoroethane has several scientific research applications, including:

    Biology: The compound is studied for its potential use as a bioactive agent in various biological assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(Chloromethoxy)-1,1,1-trifluoroethane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl methyl ether: Similar in structure but lacks the trifluoromethyl group, making it less reactive in certain applications.

    1,1,1-Trifluoro-2-chloroethane: Similar in having a trifluoromethyl group but differs in the position of the chlorine atom.

    2-(Chloromethoxy)ethyltrimethylsilane: Contains a chloromethoxy group but has a different backbone structure.

Uniqueness

2-(Chloromethoxy)-1,1,1-trifluoroethane is unique due to the presence of both chloromethoxy and trifluoromethyl groups, which confer distinct reactivity and stability. This combination makes it a valuable reagent in synthetic chemistry and a potential candidate for various industrial and pharmaceutical applications.

Properties

IUPAC Name

2-(chloromethoxy)-1,1,1-trifluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClF3O/c4-2-8-1-3(5,6)7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOXDWUGQRXXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21937-47-3
Record name 2-(chloromethoxy)-1,1,1-trifluoroethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.